N-(3-chloro-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-Chloro-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic small molecule featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboxamide group at the 4-position. The 3-chloro-4-fluorophenyl substituent enhances lipophilicity and electronic properties, making it a candidate for targeting enzymes or receptors requiring aromatic interactions, such as kinase inhibitors .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN4O/c1-16-5-9(14-15-16)10(17)13-6-2-3-8(12)7(11)4-6/h2-5H,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGGMUIGZBMUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Introduction of the Phenyl Group: The phenyl group with chloro and fluoro substituents can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable phenyl halide with a nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole intermediate with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-(3-chloro-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The 1,2,3-triazole moiety is well-known for its anticancer properties. Compounds containing this scaffold have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that triazole derivatives can interact with multiple biological targets, including enzymes and receptors involved in cancer progression . The incorporation of the N-(3-chloro-4-fluorophenyl) group enhances the compound's ability to bind to these targets, potentially leading to improved therapeutic efficacy.
Case Study: Triazole Derivatives Against Breast Cancer
A study evaluated the cytotoxic effects of triazole derivatives on MDA-MB-231 (breast cancer) cell lines. Results indicated that compounds similar to N-(3-chloro-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
Agricultural Applications
2.1 Fungicidal Properties
Triazole compounds are widely recognized for their fungicidal properties. They inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. Research has indicated that derivatives of this compound can be effective against various plant pathogens .
Case Study: Efficacy Against Fungal Pathogens
In agricultural trials, triazole-based fungicides demonstrated effectiveness in controlling fungal diseases in crops such as wheat and barley. The application of these compounds resulted in reduced disease incidence and improved crop yields .
Materials Science Applications
3.1 Coordination Chemistry
The versatility of triazole compounds extends to materials science, particularly in coordination chemistry. Triazoles can act as ligands in metal complexes, enhancing the properties of materials used in catalysis and sensors .
Case Study: Metal Complexes with Triazole Ligands
Research has shown that triazole ligands can form stable complexes with transition metals, which are useful in catalyzing various chemical reactions. These complexes display unique electronic properties that make them suitable for applications in organic synthesis and materials development .
Summary of Findings
The applications of this compound span multiple fields:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Significant anticancer activity against various cell lines |
| Agriculture | Effective fungicide against plant pathogens |
| Materials Science | Useful as ligands in coordination chemistry for metal complexes |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Imidazo[4,5-b]pyridine Derivatives
Compounds like N-(3-chloro-4-fluorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide (MW: 319.0 g/mol) replace the triazole with an imidazo[4,5-b]pyridine core, increasing aromatic surface area for enhanced hydrophobic interactions. This modification likely improves binding affinity to kinases but may reduce solubility due to higher molecular weight .
Triazole Derivatives with Expanded Substituents
- 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (MW: 494.90 g/mol): Incorporates an oxazolylmethyl group, introducing steric bulk and additional hydrogen-bonding sites (5-amino group). This could enhance target selectivity but may reduce cell permeability .
- 5-amino-1-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (MW: 340.36 g/mol): Features benzyl substituents, optimizing logP for balanced solubility and membrane penetration. The fluorophenyl group may enhance metabolic stability .
Substituent Effects on Pharmacokinetics
The 3-chloro-4-fluorophenyl group is a common pharmacophore in kinase inhibitors, contributing to π-π stacking and halogen bonding. In contrast, simpler alkyl/aryl groups (e.g., methyl or benzyl) maintain lower molecular weights (<350 g/mol), favoring ADME properties .
Data Table: Structural and Property Comparison
Research Findings and Implications
- Triazole vs. Imidazo[4,5-b]pyridine : The imidazo core’s extended conjugation improves target affinity but reduces solubility, limiting its therapeutic window compared to triazoles .
- Substituent Complexity : Bulky groups (e.g., oxazolylmethyl) enhance selectivity but require formulation optimization for delivery .
- Synthetic Robustness : Shared synthetic methods enable rapid analog generation, supporting structure-activity relationship (SAR) studies .
Biological Activity
N-(3-chloro-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring which is known for its diverse biological activities. The presence of a chloro and fluorine substituent on the phenyl group enhances its pharmacological profile by potentially increasing lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, derivatives similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Effects Against Cancer Cell Lines
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Compounds with triazole structures have also been explored for their antimicrobial properties. For example, certain derivatives have shown promising results against fungal pathogens.
Table 2: Antimicrobial Activity Against Fungal Strains
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
|---|---|---|---|
| 152 | Alternaria solani | 50 | |
| 153 | Candida albicans | 25 |
The presence of halogen atoms in the structure is believed to enhance the interaction with microbial membranes.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been evaluated, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Such inhibition is crucial for developing treatments for neurodegenerative diseases.
Table 3: Enzyme Inhibition Potency
These results indicate that modifications on the triazole ring can significantly affect enzyme affinity and selectivity.
Case Studies
Several case studies illustrate the effectiveness of triazole derivatives in clinical settings:
- Case Study on Leukemia Treatment : A derivative similar to this compound was tested on leukemia cell lines (SR, MOLT-4). The compound exhibited a remarkable reduction in cell viability, suggesting its potential as a therapeutic agent against leukemia .
- In Vivo Studies : Animal models treated with triazole derivatives showed significant tumor reduction compared to control groups. This reinforces the need for further investigation into their pharmacokinetics and therapeutic windows.
Q & A
Q. What are the recommended synthetic routes for N-(3-chloro-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer: The compound can be synthesized via condensation reactions using coupling agents such as EDC·HCl and HOBt·H2O. For example, analogous compounds (e.g., triazole-carboxamide derivatives) are synthesized by reacting substituted anilines with activated carboxylic acid intermediates. A typical procedure involves:
Activation : Reacting 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with a coupling agent (e.g., EDC·HCl) to form an active ester.
Amidation : Adding 3-chloro-4-fluoroaniline in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution.
Purification : Isolation via column chromatography or recrystallization .
Q. Table 1: Key Reagents and Conditions
| Step | Reagent/Condition | Role |
|---|---|---|
| Activation | EDC·HCl, HOBt·H2O | Carboxylate activation |
| Amidation | 3-Chloro-4-fluoroaniline | Nucleophile |
| Solvent | DMF or DCM | Reaction medium |
| Purification | Silica gel chromatography | Isolation |
Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural confirmation and purity assessment:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.0 ppm for the fluorophenyl group) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at ~280–320 Da) .
- UV-Vis Spectroscopy : To study electronic transitions relevant to bioactivity screening .
- Elemental Analysis : Confirm C, H, N, Cl, and F percentages within ±0.4% of theoretical values.
Note : Low water solubility (common in triazole-carboxamides) may necessitate DMSO-d6 as an NMR solvent .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement?
Methodological Answer: For X-ray crystallography:
Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) to obtain accurate intensity data.
Software Tools : Refine structures using SHELXL, which supports anisotropic displacement parameters and twin refinement for challenging datasets .
Validation : Cross-check with programs like PLATON (ADDSYM) to detect missed symmetry or twinning.
Handling Disorder : Apply PART instructions in SHELXL to model disordered groups (e.g., flexible side chains) .
Case Study : A related imidazo[4,5-b]pyridine derivative required twin refinement (TWIN/BASF commands) to resolve overlapping peaks, achieving an R-factor < 0.05 .
Q. What strategies address low solubility in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance hydrophilicity .
- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .
Q. Table 2: Solubility Enhancement Techniques
| Strategy | Example | Limitation |
|---|---|---|
| Co-solvents | DMSO, cyclodextrins | Limited biocompatibility |
| Salt Formation | Hydrochloride salts | pH-dependent stability |
| Prodrugs | Ester derivatives | Synthesis complexity |
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Core Modifications : Replace the triazole ring with other heterocycles (e.g., pyrazole, imidazole) to probe bioactivity .
- Substituent Effects : Systematic variation of the 3-chloro-4-fluorophenyl group (e.g., bromo, methoxy) to assess electronic/steric impacts .
- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions with target enzymes (e.g., kinases) .
Example : Substituting the 1-methyl group with cyclopropane improved metabolic stability in a related quinazoline derivative .
Q. How should researchers reconcile contradictory bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments in triplicate.
- Data Normalization : Report IC50 values relative to vehicle-treated controls to minimize plate-to-plate variability.
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or batch effects .
Case Study : Discrepancies in COX-2 inhibition data for a triazole-carboxamide were resolved by standardizing enzyme sources (human recombinant vs. murine) .
Q. What computational tools aid in predicting physicochemical properties?
Methodological Answer:
- LogP Calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients (critical for bioavailability).
- pKa Prediction : SPARC or MoKa software to identify ionizable groups.
- ADMET Profiling : SwissADME or ADMETLab to predict absorption, toxicity, and metabolic pathways .
Q. Table 3: Predicted Properties for the Compound
| Property | Tool | Value |
|---|---|---|
| LogP | MarvinSketch | 2.8 |
| Water Solubility | SwissADME | 0.12 mg/mL |
| PSA | MOE | 85 Ų |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
